molecular formula C16H16ClN5OS2 B448652 N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA

N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA

Cat. No.: B448652
M. Wt: 393.9g/mol
InChI Key: HPDDYDMQLYNVFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA is a complex organic compound with a molecular formula of C16H16ClN5OS2 and a molecular weight of 393.91 g/mol . This compound is characterized by its unique structure, which includes a pyrazole ring, a cyano group, and a thiophene moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA involves multiple steps. One common synthetic route includes the reaction of 3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-amine with 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar compounds to N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H16ClN5OS2

Molecular Weight

393.9g/mol

IUPAC Name

4-chloro-N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C16H16ClN5OS2/c1-22-13(11(17)8-19-22)14(23)20-16(24)21-15-10(7-18)9-5-3-2-4-6-12(9)25-15/h8H,2-6H2,1H3,(H2,20,21,23,24)

InChI Key

HPDDYDMQLYNVFY-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)Cl)C(=O)NC(=S)NC2=C(C3=C(S2)CCCCC3)C#N

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NC(=S)NC2=C(C3=C(S2)CCCCC3)C#N

Origin of Product

United States

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